3-Aminophenylacetic acid

Peptide Chemistry Supramolecular Chemistry Amyloid Research

For peptide chemists designing β-sheet assemblies or fragment-based screening libraries, 3-Aminophenylacetic acid (meta-isomer) is the essential choice. Unlike ortho- or para-isomers, its unique 120° angle between the amine and carboxylic acid promotes extended backbone conformations and intramolecular 5-membered NH…N hydrogen bonds critical for turn motifs. The balanced LogP (1.477) and pKa (4.08) ensure predictable ionization and HPLC purification. Available in multi-gram to metric-ton scales at ≥98% purity, this bifunctional building block streamlines synthesis of macrocycles, peptidomimetics, and drug conjugates. Procure the meta-isomer to guarantee reproducible secondary structure and species-specific metabolic probing.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 14338-36-4
Cat. No. B014233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminophenylacetic acid
CAS14338-36-4
Synonyms3-Aminobenzeneacetic Acid;  (m-Aminophenyl)acetic Acid;  2-(3-Aminophenyl)acetic Acid; 
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CC(=O)O
InChIInChI=1S/C8H9NO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
InChIKeyXUSKZLBLGHBCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminophenylacetic Acid (CAS 14338-36-4): Core Physicochemical and Structural Profile for Research Procurement


3-Aminophenylacetic acid (3-APA), also known as meta-aminophenylacetic acid, is a bifunctional aromatic building block with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It consists of a phenyl ring substituted with an amino group (-NH₂) at the meta (3-) position and an acetic acid moiety (-CH₂COOH). The compound is typically supplied as an off-white to light yellow crystalline powder with a melting point of 147–150 °C (lit.), a predicted pKa of 4.08±0.10, a predicted LogP of 1.477, and a topological polar surface area of 63.3 Ų . Its dual functionality enables participation in a wide range of synthetic transformations, including peptide coupling, amide bond formation, and arylamine chemistry, positioning it as a key intermediate in pharmaceutical and materials research .

Why 3-Aminophenylacetic Acid (CAS 14338-36-4) Cannot Be Readily Substituted by Its Positional Isomers in Research Applications


Substituting 3-aminophenylacetic acid with its 2- or 4-positional isomers (ortho- or para-aminophenylacetic acid) is not a straightforward interchange due to fundamentally different physicochemical properties and divergent biological and supramolecular behaviors. The meta-substitution pattern imparts a unique geometric and electronic profile that directly impacts solubility, acidity, lipophilicity, and molecular recognition events . Critically, 3-APA exhibits a distinct metabolic fate in vivo, with species-specific acetylation and conjugation patterns not observed for its analogs, underscoring that regioisomer selection is a critical determinant of downstream experimental outcomes [1].

Quantitative Differentiation of 3-Aminophenylacetic Acid (CAS 14338-36-4) Against Closest Analogs


Regioisomeric Differentiation in Peptide Conformation and Supramolecular Assembly

3-Aminophenylacetic acid (3-APA) uniquely promotes extended backbone conformations and β-sheet fibril formation when incorporated into dipeptides, a property not observed with its 2- or 4-isomers due to the meta-substitution geometry. FT-IR, ¹H NMR, and ESI-MS studies of dipeptides containing 3-APA and Aib/Val/Pro revealed a common extended backbone conformation and the formation of intermolecular hydrogen-bonded supramolecular β-sheet structures in the solid state, confirmed by SEM imaging showing amyloid-like fibrils [1]. The 3-APA residue also engages in a specific intramolecular 5-membered NH…N hydrogen bond with an adjacent amide nitrogen, a scaffold not accessible to ortho- or para-isomers due to geometric constraints [2].

Peptide Chemistry Supramolecular Chemistry Amyloid Research

Physicochemical Property Divergence: Melting Point as a Crystalline Purity and Handling Indicator

The melting point of 3-aminophenylacetic acid is 147–150 °C, which is substantially lower than that of its para-isomer (4-aminophenylacetic acid, 196–201 °C) and higher than its ortho-isomer (2-aminophenylacetic acid, 123–127 °C) [1]. This difference arises from variations in crystal packing and intermolecular hydrogen bonding networks dictated by the position of the amino group. For procurement, the distinct melting point range serves as a critical identity and purity check, and the lower melting point of the meta-isomer can influence handling, storage, and thermal processing conditions in large-scale syntheses [2].

Analytical Chemistry Process Chemistry Quality Control

Acid Dissociation Constant (pKa) and Its Impact on Reactivity and Purification

The predicted pKa of 3-aminophenylacetic acid is 4.08±0.10, which is intermediate between its ortho- and para-isomers . 2-Aminophenylacetic acid has a predicted pKa of 4.38±0.10, while 4-aminophenylacetic acid exhibits two pKa values: pK1 3.60 and pK2 5.26 (at 20°C) . The meta-isomer's pKa reflects the electron-donating amino group's meta-position relative to the carboxylic acid, resulting in a slightly stronger acidity than the ortho-isomer but a distinct protonation state compared to the para-isomer's zwitterionic equilibrium. This difference governs the compound's charge state at physiological pH (~7.4), influencing its solubility, HPLC retention behavior, and reactivity in amide coupling reactions [1].

Medicinal Chemistry Chromatography Bioconjugation

Lipophilicity (LogP) and Predicted Membrane Permeability Differentiation

The predicted LogP of 3-aminophenylacetic acid is 1.477, indicating moderate lipophilicity [1]. In contrast, the para-isomer (4-aminophenylacetic acid) has a significantly lower LogP of 0.220 (estimated), while the ortho-isomer (2-aminophenylacetic acid) is predicted to have a LogP around 1.1 [2]. The meta-substitution pattern yields a LogP nearly an order of magnitude higher than the para-isomer on a logarithmic scale, which translates to a ~18-fold difference in octanol-water partition coefficient. This substantial variation in lipophilicity directly impacts predicted membrane permeability, bioavailability, and chromatographic retention time .

Drug Discovery ADME Computational Chemistry

Species-Specific Metabolic Fate Divergence from Analogs

In a classic comparative metabolism study, 3-aminophenylacetic acid (m-aminophenylacetic acid) demonstrated a distinct conjugation profile across species. It was not conjugated by humans or dogs but was acetylated by rabbits [1]. This contrasts sharply with the metabolic handling of other substituted phenylacetic acids and the parent phenylacetic acid itself, which is conjugated with glutamine in humans [1]. While direct head-to-head metabolic data for the 2- and 4-isomers in identical species are not available in this source, the study establishes that the meta-amino substitution fundamentally alters the compound's recognition by conjugating enzymes compared to other aromatic acid derivatives [1].

Metabolism Toxicology Pharmacokinetics

Optimal Procurement and Application Scenarios for 3-Aminophenylacetic Acid (CAS 14338-36-4)


Peptidomimetic Design and Amyloid Fibril Model Construction

Researchers focused on designing β-sheet forming peptides or constructing amyloid fibril models should prioritize 3-aminophenylacetic acid over its 2- or 4-isomers. Its meta-substitution geometry uniquely promotes extended backbone conformations and supramolecular β-sheet assembly, as validated by FT-IR, NMR, and SEM studies of 3-APA-containing dipeptides [1]. The compound also forms a specific intramolecular 5-membered NH…N hydrogen bond that stabilizes defined turn motifs, a feature not accessible to ortho- or para-isomers [2]. Procuring the meta-isomer ensures reproducible induction of these specific secondary structures.

Fragment-Based Drug Discovery Requiring Defined Lipophilicity and Ionization Profiles

In fragment-based screening and lead optimization campaigns, 3-aminophenylacetic acid offers a LogP of 1.477 and a pKa of 4.08, values that are intermediate between its ortho- and para-isomers [3]. This physicochemical profile provides a balanced lipophilicity-hydrophilicity ratio, making it a versatile fragment for exploring chemical space where moderate membrane permeability is desired without excessive hydrophobicity. The distinct pKa also simplifies HPLC purification and ensures predictable ionization behavior at physiological pH, a critical consideration for fragment library curation .

Synthesis of Peptide Conjugates and Molecular Scaffolds via Bifunctional Chemistry

3-Aminophenylacetic acid serves as an ideal bifunctional linker or scaffold in peptide and small-molecule synthesis due to the presence of both a reactive aromatic amine and a carboxylic acid moiety . The meta-substitution pattern provides a defined 120° angle between these functional groups, offering a geometric advantage over para-isomers (linear) and ortho-isomers (sterically hindered) for constructing macrocycles or conformationally constrained peptidomimetics. The compound's commercial availability at multi-gram to metric-ton scales with 98% purity supports both early-stage discovery and late-stage process development [4].

Metabolism and Detoxification Pathway Studies in Comparative Pharmacology

Investigators studying species-specific drug metabolism or detoxification pathways should select 3-aminophenylacetic acid for its unique conjugation pattern. Unlike phenylacetic acid (conjugated with glutamine in humans), 3-APA is not conjugated by humans or dogs but undergoes acetylation in rabbits [5]. This distinct metabolic fate, driven by the meta-amino substituent, provides a valuable probe for elucidating the substrate specificity of conjugating enzymes across species and for developing prodrug strategies that exploit alternative metabolic routes [5].

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